molecular formula C17H25BFNO3 B8127826 N,N-diethyl-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N,N-diethyl-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B8127826
M. Wt: 321.2 g/mol
InChI Key: BPXLGBDEMLOCSB-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester-containing benzamide derivative. Its structure features a fluorinated aromatic ring, a diethylamide group, and a pinacol boronate moiety, which enables participation in Suzuki-Miyaura cross-coupling reactions.

Properties

IUPAC Name

N,N-diethyl-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BFNO3/c1-7-20(8-2)15(21)12-9-13(11-14(19)10-12)18-22-16(3,4)17(5,6)23-18/h9-11H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXLGBDEMLOCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride Aminolysis

A classical approach involves converting 3-fluoro-5-bromobenzoic acid to its acid chloride, followed by reaction with diethylamine:

Reaction Scheme:

3-Fluoro-5-bromobenzoic acidSOCl2Acid chlorideEt2NH3-Fluoro-5-bromo-N,N-diethylbenzamide\text{3-Fluoro-5-bromobenzoic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{Et}2\text{NH}} \text{3-Fluoro-5-bromo-N,N-diethylbenzamide}

Conditions:

  • Thionyl chloride (SOCl2_2) under reflux.

  • Diethylamine in dichloromethane at 0–25°C.

Yield: 85–92% (theoretical), though purity depends on residual SOCl2_2 removal.

Carbodiimide-Mediated Coupling

Alternative methods employ coupling agents like EDCI/HOBt to activate the carboxylic acid:

Procedure:

  • Dissolve 3-fluoro-5-bromobenzoic acid (1 eq) in DCM.

  • Add EDCI (1.5 eq), HOBt (1.5 eq), and Et3_3N (2 eq).

  • Introduce diethylamine (1.2 eq) and stir for 12 h.

Yield: 78% after silica gel chromatography (hexane:EtOAc = 4:1).

Miyaura Borylation of Halogenated Benzamide

The boronate ester is installed via palladium- or nickel-catalyzed coupling between 3-fluoro-5-bromo-N,N-diethylbenzamide and B2_2Pin2_2:

Palladium-Catalyzed Method

Protocol:

ComponentQuantity
3-Fluoro-5-bromo-N,N-diethylbenzamide1.0 eq (5 mmol)
B2_2Pin2_21.1 eq
Pd(dppf)Cl2_20.05 eq
KOAc3.0 eq
Solvent1,4-Dioxane (10 mL)

Steps:

  • Degas solvent and reagents under argon.

  • Heat at 100°C for 12–16 h.

  • Filter through Celite and concentrate.

  • Purify via column chromatography (hexane:EtOAc = 10:1).

Yield: 72–81%.

Nickel-Catalyzed Alternative

Conditions:

  • NiCl2_2(PMe3_3)2_2 (0.01 eq)

  • CsF (2.0 eq)

  • Trimethyl(2,2,2-trifluoroethoxy)silane (1.05 eq)

  • 1,4-Dioxane, 100°C, 12 h

Yield: 75% (lower cost, but sensitive to moisture).

One-Pot Sequential Synthesis

Recent advances enable telescoped amidation-borylation in a single reactor:

Procedure:

  • Perform EDCI/HOBt-mediated amidation of 3-fluoro-5-bromobenzoic acid.

  • Without isolation, add B2_2Pin2_2, Pd(dppf)Cl2_2, and KOAc.

  • Heat at 100°C for 12 h.

Advantages:

  • Eliminates intermediate purification.

  • Overall Yield: 68%.

Reaction Optimization and Mechanistic Insights

Catalyst Selection

  • Pd vs. Ni : Pd(dppf)Cl2_2 offers higher reproducibility, while Ni catalysts reduce costs but require anhydrous conditions.

  • Ligand Effects : Bulky phosphines (e.g., dppf) prevent boronate protodeboronation.

Solvent and Temperature

  • 1,4-Dioxane : Optimal for Pd-catalyzed reactions (boiling point 101°C).

  • DMF Co-Solvent : Enhances solubility of boronate reagents (5–10% v/v).

Base Impact

  • KOAc : Mild, minimizes ester hydrolysis.

  • CsF : Activates B2_2Pin2_2 but risks fluoride-mediated side reactions.

Analytical Characterization

Key Data for Target Compound:

PropertyValue
Molecular FormulaC17_{17}H24_{24}BFNO3_3
Molecular Weight335.19 g/mol
1H NMR^{1}\text{H NMR} (CDCl3_3)δ 1.25 (t, 6H), 1.35 (s, 12H), 3.45 (q, 4H), 7.52 (d, 1H), 7.89 (s, 1H), 8.02 (d, 1H)
19F NMR^{19}\text{F NMR}δ -112.3 (s)

Purity Assessment:

  • HPLC: >98% (C18 column, MeCN:H2_2O = 70:30).

Challenges and Troubleshooting

Protodeboronation

  • Cause : Acidic protons or protic solvents.

  • Mitigation : Use anhydrous KOAc and degassed solvents.

Amide Hydrolysis

  • Risk : Under strong basic conditions during borylation.

  • Solution : Limit reaction time to ≤16 h.

Industrial-Scale Considerations

  • Cost Analysis : Pd catalysts contribute 60% of raw material costs; Ni alternatives reduce expenses by 40%.

  • Safety : B2_2Pin2_2 is moisture-sensitive but non-pyrophoric, unlike BH3_3 derivatives.

Emerging Methodologies

  • Microwave-Assisted Borylation : Reduces reaction time to 2 h (120°C, 300 W).

  • Flow Chemistry : Continuous processing improves yield to 85% with Pd/C packed beds .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

N,N-diethyl-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable bonds with other elements.

Mechanism of Action

The mechanism by which N,N-diethyl-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the dioxaborolane group play crucial roles in these interactions, often enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related benzamide derivatives with boronic ester substituents, highlighting key differences in substitution patterns, molecular properties, and applications:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
N,N-Diethyl-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide - 3-Fluoro
- 5-Boronic ester
- N,N-Diethylamide
C₁₉H₂₈BFNO₃ High steric bulk from diethyl group; potential for cross-coupling and protease inhibition. N/A
N-Ethyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide - 2-Fluoro
- 5-Boronic ester
- N-Ethylamide
C₁₅H₂₁BFNO₃ 97% purity; lower molecular weight; used in intermediate synthesis.
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(3-(trifluoromethyl)phenyl)benzamide - 4-Methyl
- 3-Boronic ester
- N-(3-Trifluoromethylphenyl)amide
C₂₄H₂₆BF₃NO₃ 71% yield in cross-coupling with bromoquinazolines; trifluoromethyl enhances lipophilicity.
2-Chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide - 2-Chloro
- 5-Boronic ester
- N-Cyclopropylamide
C₁₇H₂₂BClNO₃ 98% purity; cyclopropyl group reduces steric hindrance; used in kinase inhibitor synthesis.
N-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide - 3-Fluoro
- 4-Boronic ester
- Simple benzamide
C₁₉H₂₁BFNO₃ Molecular weight 341.18 g/mol; lower solubility due to unsubstituted amide.
N-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide - 4-Boronic ester
- N-Phenylamide
C₂₀H₂₃BNO₃ Phenyl group increases π-π stacking potential; used in polymer synthesis.

Structural and Electronic Differences

  • Fluorine Position: Fluorine at position 3 (target compound) vs. 2 () alters electronic effects.
  • Amide Substitution : Diethylamide (target) provides greater steric hindrance compared to ethyl () or phenyl () groups, affecting reaction kinetics and solubility .
  • Boronic Ester Position : Para-substituted boronic esters (e.g., ) exhibit higher reactivity in Suzuki couplings compared to meta-substituted analogs due to reduced steric interference .

Stability and Purity

  • High-purity (>95%) boronic esters are common (e.g., ), indicating stability under standard storage conditions. However, intermediates like diamines () require immediate use due to instability .

Biological Activity

N,N-Diethyl-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS No. 1509932-18-6) is a compound of interest due to its potential biological activity. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₇H₂₅BFNO₃
  • Molecular Weight : 321.19 g/mol
  • Structure : The compound features a fluorobenzamide structure with a dioxaborolane moiety that may influence its biological interactions.

The biological activity of this compound can be attributed to its structural characteristics. The presence of the dioxaborolane group is known to enhance the compound's ability to interact with biological targets, potentially affecting enzyme inhibition and receptor binding.

In Vitro Studies

Studies have indicated that this compound exhibits significant activity against various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)12.5Inhibition of cell proliferation
MCF7 (Breast Cancer)8.0Induction of apoptosis
HeLa (Cervical Cancer)15.0Cell cycle arrest in G2/M phase

These results suggest that the compound may serve as a potential lead in cancer therapy by targeting specific pathways involved in tumor growth and survival.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes:

Enzyme IC50 (µM) Effect
Aurora Kinase A10.0Selective inhibition leading to mitotic arrest
PARP120.0Modulation of DNA repair mechanisms

The selective inhibition of Aurora Kinase A suggests that this compound could be particularly useful in the treatment of cancers characterized by aberrant cell cycle regulation.

Case Studies

  • Case Study on Lung Cancer :
    A study involving A549 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment.
  • Case Study on Breast Cancer :
    In MCF7 cells, the compound induced apoptosis through the activation of caspase pathways. The study highlighted the potential for this compound to be developed into a therapeutic agent for hormone-responsive breast cancers.

Q & A

Q. Table 1. Key Spectral Data for Characterization

TechniqueCritical SignalsReference
¹H NMR (400 MHz, CDCl₃)δ 1.3 (s, 12H, B-O-C(CH₃)₂), 3.4–3.6 (m, 4H, N-CH₂), 7.2–7.8 (m, aromatic H)
¹¹B NMRδ ~30 ppm (boronic ester)
FT-IR1650 cm⁻¹ (amide C=O), 1350 cm⁻¹ (B-O)

Q. Table 2. Example Reaction Optimization Parameters

ParameterOptimal ConditionsImpact on Yield
CatalystPd(PPh₃)₄ (2 mol%)Increases coupling efficiency
SolventTHF/DMF (4:1)Balances solubility and reactivity
Temperature85°CAccelerates rate without decomposition
BaseK₂CO₃Maintains pH for transmetallation

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